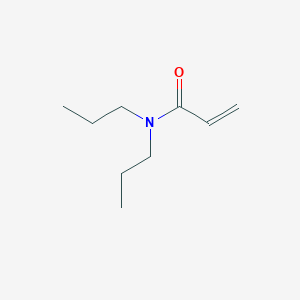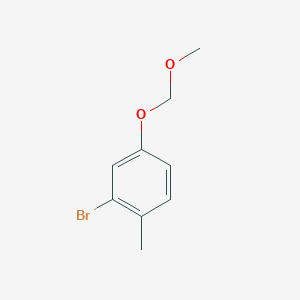![molecular formula C17H23NO4 B6332017 Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate CAS No. 1823237-20-2](/img/structure/B6332017.png)
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate is a chemical compound with the molecular formula C17H23NO4 . It is available for download and can be imported to most of the chemistry software for further analysis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CN(C1CCC2(CC1)OCCO2)C(=O)OCc3ccccc3 . The InChI representation is: InChI=1S/C17H23NO4/c1-18(16(19)20-13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)21-11-12-22-17/h2-6,15H,7-13H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.37 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Aplicaciones Científicas De Investigación
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has been used in a variety of scientific research studies, including biochemical and physiological research. This compound has been used as a substrate for various enzymes, such as the enzyme acetylcholinesterase, and has been found to inhibit the enzyme’s activity. This compound has also been used to study the effects of various drugs on the enzyme’s activity. This compound has also been used in the study of the effects of various drugs on the central nervous system, as well as the study of the effects of various drugs on the cardiovascular system.
Mecanismo De Acción
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound binds to the active site of the enzyme and prevents the enzyme from breaking down acetylcholine, thus leading to an increase in the amount of acetylcholine in the brain. This increase in acetylcholine can lead to various physiological effects, such as increased alertness and improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. This compound has been found to increase the amount of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function. This compound has also been found to increase the amount of dopamine in the brain, which can lead to increased motivation and improved mood. This compound has also been found to increase the amount of serotonin in the brain, which can lead to improved sleep and reduced anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has a number of advantages and limitations for use in laboratory experiments. This compound is a relatively stable compound and can be stored for long periods of time without significant degradation. This compound is also relatively easy to synthesize and can be synthesized in large quantities. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of possible future directions for Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate. This compound could be used to study the effects of various drugs on the central nervous system and the cardiovascular system. This compound could also be used to study the effects of various drugs on the enzyme acetylcholinesterase and its activity. This compound could also be used to study the effects of various drugs on the brain and its function. This compound could also be used to study the effects of various drugs on the body and its metabolism. Finally, this compound could also be used to develop new drugs and treatments for various diseases and disorders.
Métodos De Síntesis
Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate is synthesized using a two-step reaction involving the reaction of 8-bromo-1,4-dioxaspiro[4.5]decane with benzylchloromethane, followed by the reaction of the resultant product with methylcarbamate. The first step of the reaction involves the nucleophilic substitution of the 8-bromo-1,4-dioxaspiro[4.5]decane with benzylchloromethane, which results in the formation of the 1,4-dioxaspiro[4.5]decane-8-ylbenzylchloride. The second step of the reaction involves the reaction of the 1,4-dioxaspiro[4.5]decane-8-ylbenzylchloride with methylcarbamate, which results in the formation of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-18(16(19)20-13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)21-11-12-22-17/h2-6,15H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTVPCSBVAVACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CC1)OCCO2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)









![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)


![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)